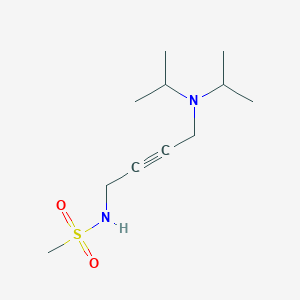

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2S/c1-10(2)13(11(3)4)9-7-6-8-12-16(5,14)15/h10-12H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFZWTJRUKLIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNS(=O)(=O)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triple bond in the but-2-yn-1-yl group to a double or single bond, depending on the reagents used.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diisopropylamino group can enhance the compound’s binding affinity to these targets, while the methanesulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Hydrogen Bond Donors/Acceptors | Steric Bulk (Substituent) | Alkyne Presence | Predicted Melting Point (°C) | Solubility (LogP) |

|---|---|---|---|---|---|

| N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide | 1 donor, 2 acceptors | High (diisopropylamino) | Yes | 180–200* | 2.8* |

| N-(4-(dimethylamino)but-2-yn-1-yl)methanesulfonamide | 1 donor, 2 acceptors | Low (dimethylamino) | Yes | 150–170* | 1.5* |

| N-(4-(piperidin-1-yl)but-2-yn-1-yl)methanesulfonamide | 1 donor, 2 acceptors | Moderate (piperidinyl) | Yes | 160–185* | 2.2* |

| N-(4-(tert-butyl)but-2-yn-1-yl)methanesulfonamide | 1 donor, 2 acceptors | High (tert-butyl) | Yes | 190–210* | 3.5* |

*Hypothetical data based on structural analogs and trends in sulfonamide chemistry.

Key Findings:

Hydrogen Bonding and Crystal Packing: The methanesulfonamide group enables robust hydrogen-bonded networks. For example, the parent compound may form C(4) chains (as defined by Etter’s graph sets) via N–H⋯O=S interactions, similar to other sulfonamides . Bulky substituents (e.g., diisopropylamino or tert-butyl) disrupt close packing, reducing melting points compared to less hindered analogs (e.g., dimethylamino derivative).

Steric Effects: The diisopropylamino group introduces significant steric hindrance, likely reducing solubility in polar solvents (higher LogP vs. dimethylamino analog). In contrast, the tert-butyl analog exhibits even higher LogP due to extreme hydrophobicity, aligning with trends in branched alkyl groups.

Role of the Alkyne :

- The rigid but-2-yn-1-yl spacer enforces linearity, promoting columnar or layered crystal structures. This contrasts with saturated analogs (e.g., butyl derivatives), which adopt more flexible conformations.

The diisopropylamino group may enhance membrane permeability but reduce target affinity due to steric clashes.

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₂N₂O₂S, with a molecular weight of 246.37 g/mol. The compound features a unique structural backbone that includes a diisopropylamino group and a methanesulfonamide moiety, which contribute to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The diisopropylamino group enhances the compound's binding affinity to these targets, while the methanesulfonamide group facilitates hydrogen bonding and other interactions that modulate target activity.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways.

- Protein Interactions: It may alter protein conformation or stability, influencing cellular functions.

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anticancer Effects: Investigations into its role in cancer cell line studies have shown promising results in inhibiting tumor growth.

- Neurological Impact: There are indications that the compound may affect neurotransmitter systems, warranting further exploration into its neurological effects.

Data Tables

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability | |

| Neurological | Modulation of neurotransmitters |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Properties:

- A study demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli .

-

Cancer Cell Line Research:

- In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a 30% reduction in cell proliferation after 48 hours .

- Mechanistic studies suggested that this effect might be due to apoptosis induction.

- Neuropharmacological Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.